molecular formula C18H21NO2 B294980 2-[Benzyl(methyl)amino]ethyl 2-methylbenzoate

2-[Benzyl(methyl)amino]ethyl 2-methylbenzoate

Cat. No.: B294980
M. Wt: 283.4 g/mol
InChI Key: PBSOUCOTCRAXQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Benzyl(methyl)amino]ethyl 2-methylbenzoate, also known as BAMBE, is a chemical compound that has gained attention in the scientific research field due to its potential applications in various areas. BAMBE is a derivative of benzylamine and 2-methylbenzoic acid and has a molecular formula of C18H19NO2.

Mechanism of Action

The mechanism of action of 2-[Benzyl(methyl)amino]ethyl 2-methylbenzoate is not yet fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound can also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in the body. This compound can also reduce the expression of COX-2 and LOX enzymes, which are involved in the inflammatory response. In cancer cells, this compound can induce apoptosis, leading to the death of cancer cells.

Advantages and Limitations for Lab Experiments

2-[Benzyl(methyl)amino]ethyl 2-methylbenzoate has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. This compound is also stable under normal laboratory conditions, allowing for long-term storage. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. This compound also has limited stability in acidic or basic conditions, which can affect its activity.

Future Directions

For the research on 2-[Benzyl(methyl)amino]ethyl 2-methylbenzoate include the development of this compound-based drugs and the study of this compound in other areas of scientific research.

Synthesis Methods

2-[Benzyl(methyl)amino]ethyl 2-methylbenzoate can be synthesized using a simple and efficient method. The synthesis involves the reaction of benzylamine with 2-methylbenzoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of this compound as a white solid, which can be purified by recrystallization.

Scientific Research Applications

2-[Benzyl(methyl)amino]ethyl 2-methylbenzoate has been studied for its potential applications in various areas of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent, as it can reduce inflammation in the body.

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

2-[benzyl(methyl)amino]ethyl 2-methylbenzoate

InChI

InChI=1S/C18H21NO2/c1-15-8-6-7-11-17(15)18(20)21-13-12-19(2)14-16-9-4-3-5-10-16/h3-11H,12-14H2,1-2H3

InChI Key

PBSOUCOTCRAXQN-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)OCCN(C)CC2=CC=CC=C2

Canonical SMILES

CC1=CC=CC=C1C(=O)OCCN(C)CC2=CC=CC=C2

Origin of Product

United States

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